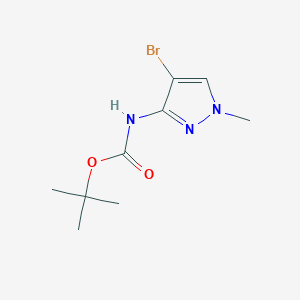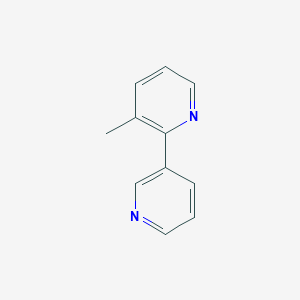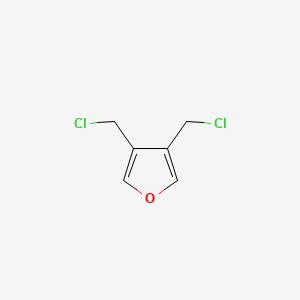
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one is a chiral compound with a unique structure that includes a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Heptan-2-one Moiety: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the heptan-2-one structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (6S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom, to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The racemic mixture containing both (6S) and (6R) enantiomers.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptanal: A structurally similar compound with an aldehyde group instead of a ketone.
Uniqueness
The (6S) enantiomer of 6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
220775-18-8 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one |
InChI |
InChI=1S/C13H24O3/c1-11(6-5-7-12(2)14)10-16-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3/t11-,13?/m0/s1 |
InChI-Schlüssel |
QATYWYWXGPNTNI-AMGKYWFPSA-N |
Isomerische SMILES |
C[C@@H](CCCC(=O)C)COC1CCCCO1 |
Kanonische SMILES |
CC(CCCC(=O)C)COC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8720412.png)
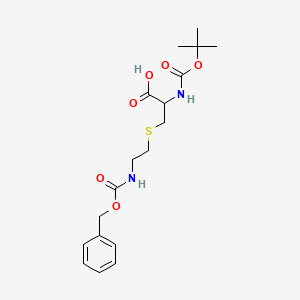
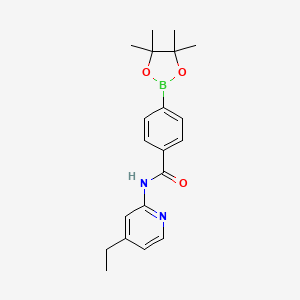

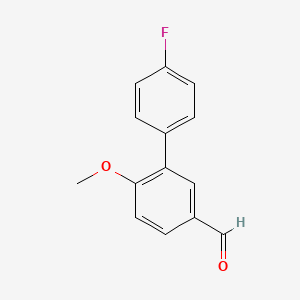
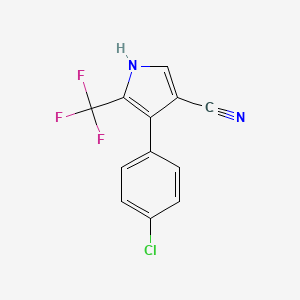
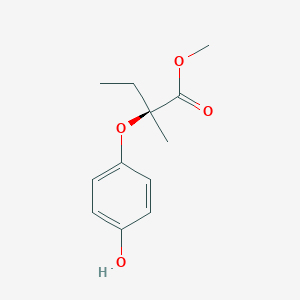
![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)
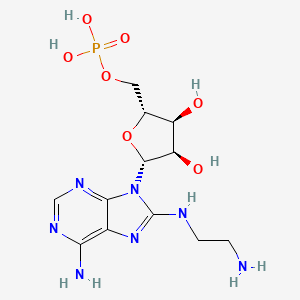
![2-(7-Oxabicyclo[2.2.1]hept-2-yl)propan-2-ol](/img/structure/B8720453.png)
